molecular formula C17H13I4NO5 B13887552 N-Acetyl-T4; N-Acetyl-L-thyroxine

N-Acetyl-T4; N-Acetyl-L-thyroxine

Cat. No.: B13887552
M. Wt: 818.91 g/mol
InChI Key: NERGVJCCFAPEMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-thyroxine involves the acetylation of L-thyroxine. One common method includes the reaction of L-thyroxine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of N-Acetyl-L-thyroxine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-thyroxine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert N-Acetyl-L-thyroxine to its reduced forms.

    Substitution: Substitution reactions can occur at the iodine atoms or the acetyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can produce deiodinated forms .

Scientific Research Applications

N-Acetyl-L-thyroxine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-thyroxine is unique due to its acetylated structure, which affects its binding affinity and biological activity. Unlike L-thyroxine, it has a lower binding affinity to thyroxine-binding globulin, making it less potent but potentially useful in specific therapeutic applications .

Properties

IUPAC Name

2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERGVJCCFAPEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13I4NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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